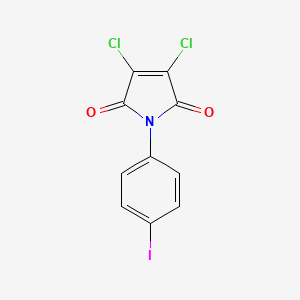

3,4-dichloro-1-(4-iodophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3,4-dichloro-1-(4-iodophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione is a synthetic organic compound characterized by its unique structure, which includes both halogenated phenyl and pyrrole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-1-(4-iodophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione typically involves the halogenation of a pyrrole precursor followed by the introduction of the iodophenyl group. One common method includes:

Halogenation: Starting with a pyrrole derivative, chlorination is performed using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.

Iodination: The chlorinated pyrrole is then reacted with an iodinated benzene derivative in the presence of a catalyst like copper(I) iodide to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

3,4-dichloro-1-(4-iodophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of halogen groups.

Substitution: Nucleophilic substitution reactions can occur, where halogen atoms are replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of dehalogenated products.

Substitution: Formation of substituted pyrrole derivatives.

Scientific Research Applications

3,4-dichloro-1-(4-iodophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3,4-dichloro-1-(4-iodophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The halogenated phenyl and pyrrole rings allow the compound to bind to active sites, potentially inhibiting or modulating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

3,4-dichloro-1-phenyl-1H-pyrrole-2,5-dione: Lacks the iodophenyl group, which may affect its reactivity and applications.

1-(4-iodophenyl)-1H-pyrrole-2,5-dione: Lacks the dichloro substitution, potentially altering its chemical properties and biological activity.

Uniqueness

3,4-dichloro-1-(4-iodophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione is unique due to the presence of both dichloro and iodophenyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Biological Activity

3,4-Dichloro-1-(4-iodophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activities, and mechanisms of action associated with this compound, drawing from various research studies and findings.

- Molecular Formula : C12H9Cl2NO2

- Molecular Weight : 270.11 g/mol

- CAS Number : 4165691

Synthesis

The synthesis of this compound typically involves the reaction of 4-iodoaniline with appropriate dichlorinated pyrrole derivatives under controlled conditions. The reaction pathways often utilize solvents such as ethanol or dimethylformamide to facilitate the formation of the desired product.

Antitumor Activity

Research indicates that derivatives of pyrrole compounds exhibit notable antitumor properties. For instance, a study highlighted that certain pyrrole derivatives can inhibit the growth of various cancer cell lines, including colon cancer cells (HCT-116, SW-620) with a GI50 in the range of 1.0×10−8 to 1.6×10−8 M . The mechanism involves interaction with ATP-binding domains of growth factor receptors like EGFR and VEGFR2, which are critical in tumor proliferation and survival.

The proposed mechanism for the antitumor activity includes:

- Inhibition of Tyrosine Kinases : Compounds derived from 3,4-dichloro-1H-pyrrole-2,5-dione have been shown to inhibit tyrosine kinase activity in cancer cells.

- Membrane Interaction : Studies suggest that these compounds can intercalate into lipid bilayers, altering membrane dynamics and potentially disrupting cancer cell survival .

- Reactive Oxygen Species (ROS) Generation : Some studies indicate that these compounds may induce oxidative stress in cancer cells, leading to apoptosis.

Toxicity Profile

While exhibiting significant biological activity, the toxicity profile of this compound must also be considered. Research has shown that at low concentrations (10 µg/mL), these compounds do not induce significant cytotoxicity in peripheral blood mononuclear cells (PBMCs). However, at higher concentrations (100 µg/mL), a reduction in cell viability was observed .

Study on Antiproliferative Effects

A detailed study evaluated the antiproliferative effects of various derivatives based on 3,4-dichloro-1H-pyrrole-2,5-dione against human liver cancer (HepG-2) and breast cancer cell lines (MCF-7). The results indicated that certain derivatives were more effective than doxorubicin, a commonly used chemotherapeutic agent .

| Compound | Cancer Cell Line | IC50 (µM) | Remarks |

|---|---|---|---|

| Compound A | HepG-2 | 0.5 | Higher activity than doxorubicin |

| Compound B | MCF-7 | 0.8 | Comparable to standard treatments |

In Vivo Studies

In vivo studies utilizing rat models for chemically induced colon cancer demonstrated that certain pyrrole derivatives significantly reduced tumor growth compared to control groups . This emphasizes the potential for these compounds in therapeutic applications.

Properties

IUPAC Name |

3,4-dichloro-1-(4-iodophenyl)pyrrole-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4Cl2INO2/c11-7-8(12)10(16)14(9(7)15)6-3-1-5(13)2-4-6/h1-4H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMMCLUFYOCLDJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C(=O)C(=C(C2=O)Cl)Cl)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4Cl2INO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.95 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.